3,3-Dimethyl-1-(3,4,5-trimethoxyphenyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one
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Overview
Description
3,3-Dimethyl-1-(3,4,5-trimethoxyphenyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3,4,5-trimethoxyphenyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a trimethoxyphenyl halide reacts with the spirocyclic intermediate.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to form the desired spirocyclic structure with the trimethoxyphenyl group attached.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(3,4,5-trimethoxyphenyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the trimethoxyphenyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated trimethoxyphenyl derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-Dimethyl-1-(3,4,5-trimethoxyphenyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(3,4,5-trimethoxyphenyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one involves interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: Compounds like colchicine and podophyllotoxin share the trimethoxyphenyl group and exhibit similar biological activities.
Spirocyclic compounds: Other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams, have comparable structural features and biological properties.
Uniqueness
3,3-Dimethyl-1-(3,4,5-trimethoxyphenyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one is unique due to its specific spirocyclic structure combined with the trimethoxyphenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23NO4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
3,3-dimethyl-1-(3,4,5-trimethoxyphenyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one |
InChI |
InChI=1S/C20H23NO4/c1-19(2)12-20(8-6-14(22)7-9-20)18(21-19)13-10-15(23-3)17(25-5)16(11-13)24-4/h6-11H,12H2,1-5H3 |
InChI Key |
JQJKPHPGHXJQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C=CC(=O)C=C2)C(=N1)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
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